molecular formula C9H9BO2 B15051550 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol

6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B15051550
M. Wt: 159.98 g/mol
InChI Key: QTAQWOPUMRETST-UHFFFAOYSA-N
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Description

However, 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 952149-27-8) is extensively documented, with structural and synthetic similarities to 6-substituted benzoxaboroles. For clarity, this article focuses on 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol and compares it to other benzoxaborole derivatives with substitutions at the 6-position.

3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol () is an organic intermediate with a vinyl group at position 3 of the benzoxaborole core. Key properties include:

  • Molecular formula: Discrepancy exists between sources: C₉H₉BO₂ (molar mass 159.98 g/mol) and C₁₀H₉BO₂ (170.99 g/mol) .
  • Physical state: Colorless to light yellow solid.
  • Synthesis: Prepared via base-catalyzed nucleophilic substitution between benzo[c][1,2]oxaborol-1(3H)-ol and vinyl bromide .
  • Applications: Used to synthesize bioactive compounds (e.g., pharmaceuticals, agrochemicals) .

Properties

Molecular Formula

C9H9BO2

Molecular Weight

159.98 g/mol

IUPAC Name

6-ethenyl-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C9H9BO2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h2-5,11H,1,6H2

InChI Key

QTAQWOPUMRETST-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol with vinyl-containing reagents under controlled conditions. One common method involves the use of vinyl sulfonyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated benzo[c][1,2]oxaborol derivatives.

    Substitution: Various substituted benzo[c][1,2]oxaborol compounds depending on the reagents used.

Scientific Research Applications

6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby modulating the levels of cyclic AMP (cAMP) within cells . This inhibition can lead to reduced inflammation and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxaboroles are a versatile class of boron-containing heterocycles. Substitutions at positions 3, 6, or 7 significantly alter their chemical and biological properties. Below is a comparative analysis of 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol and key 6-substituted analogs:

Key Research Findings:

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol (): Serves as a building block for derivatives like amides, sulfonamides, and carbamates. Demonstrated utility in synthesizing DNDI-6148, a preclinical candidate for visceral leishmaniasis . Antimicrobial derivatives showed MIC values <1 µg/mL against Mycobacterium tuberculosis .

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol ():

  • Marketed as a research-grade compound (CAS 174671-89-7) but lacks detailed mechanistic studies.
  • Likely used in halogen-substituted benzoxaborole analogs for drug discovery.

3-Butyl-4-iodo-6-methoxybenzo[c][1,2]oxaborol-1(3H)-ol ():

  • Exhibited superior antibacterial activity against Micrococcus luteus and Bacillus cereus (Gram-positive strains) .
  • Synthesized via regioselective metal-iodine exchange, highlighting synthetic versatility of benzoxaboroles.

7-Ethoxybenzo[c][1,2]oxaborol-1(3H)-ol ():

  • Critical for stabilizing boron-tRNA interactions in leucyl-tRNA synthetase inhibitors.
  • Ethoxy group enhances binding to the Ade76 ribose moiety .

Biological Activity

6-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles, which have garnered significant attention due to their biological activity, particularly in antimicrobial and antitubercular applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a boron atom integrated within its structure, contributing to its unique reactivity and biological properties. The presence of the vinyl group enhances its potential for interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxaboroles, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains by targeting specific enzymes involved in protein synthesis.

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundMIC (µM)Target Pathogen
This compound12.14Mycobacterium tuberculosis H37Rv
Compound A49.20M. tuberculosis
Compound B155.26M. tuberculosis

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is comparable to established antimycobacterial agents like isoniazid, showcasing its potential as a therapeutic agent against tuberculosis .

The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of leucyl-tRNA synthetase (LeuRS) in mycobacteria. This inhibition disrupts protein synthesis by preventing the proper charging of tRNA with leucine, leading to nonproductive complexes that halt bacterial growth .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various benzoxaborole derivatives have highlighted the importance of specific functional groups in enhancing biological activity. For instance:

  • Substitution Patterns : The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been shown to improve potency.
  • Hydrogen Bonding : Compounds capable of forming hydrogen bonds with target enzymes exhibit enhanced inhibitory activity.

Table 2: Summary of SAR Findings

Substituent PositionTypeEffect on Activity
5-positionElectron-withdrawing groupIncreased potency
2-positionHydroxyl groupEnhanced solubility

Case Studies

Several case studies have documented the effectiveness of benzoxaborole derivatives in clinical settings:

  • Clinical Trials : Some derivatives have progressed to clinical trials for tuberculosis treatment, demonstrating promising results in terms of safety and efficacy.
  • In Vitro Studies : Laboratory studies confirm that these compounds maintain activity against drug-resistant strains of Mycobacterium tuberculosis.

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